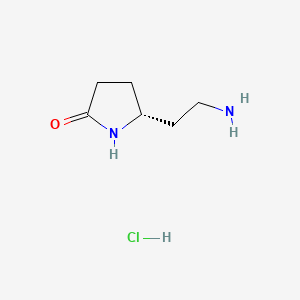
(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields It is a derivative of pyrrolidin-2-one, a γ-lactam, and features an aminoethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Amination and Cyclization: Functionalized acyclic substrates undergo amination and cyclization to form pyrrolidin-2-one derivatives.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives are oxidized to form pyrrolidin-2-ones.
Ring Expansion: β-lactams or cyclopropylamides undergo ring expansion to yield pyrrolidin-2-one derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and reagents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminoethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidin-2-one derivatives and pyridopyrimidine derivatives . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the aminoethyl group. This structural feature may confer distinct reactivity and biological properties compared to other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Further studies on its mechanism of action and potential therapeutic uses can unlock new opportunities for its application in medicine and beyond.
Eigenschaften
Molekularformel |
C6H13ClN2O |
|---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
(5R)-5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
InChI-Schlüssel |
HKOLXKWRLHOHLU-NUBCRITNSA-N |
Isomerische SMILES |
C1CC(=O)N[C@H]1CCN.Cl |
Kanonische SMILES |
C1CC(=O)NC1CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



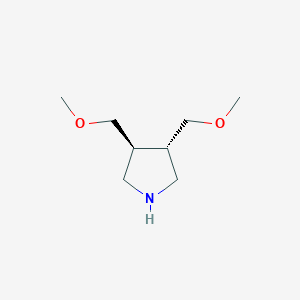
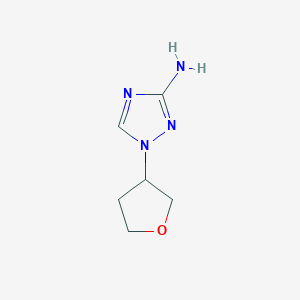
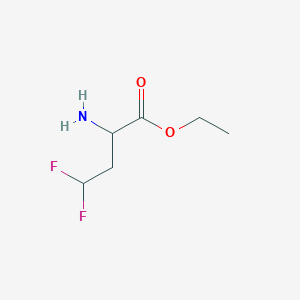
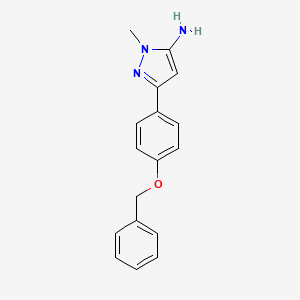

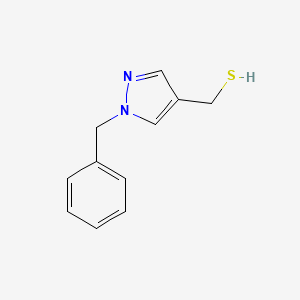
![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)



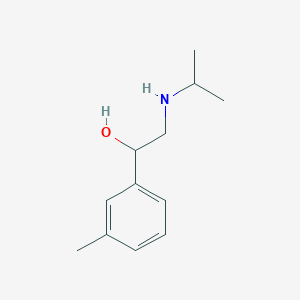
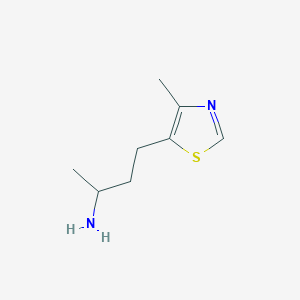
![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
